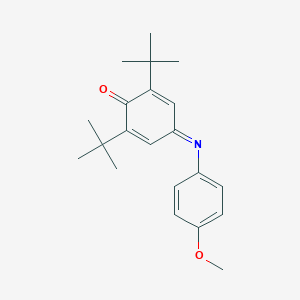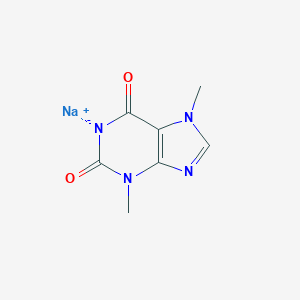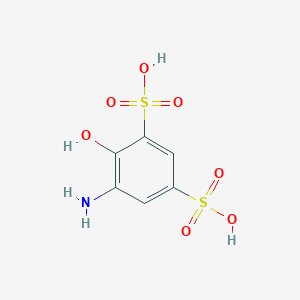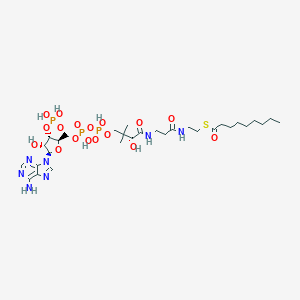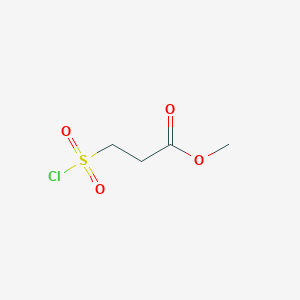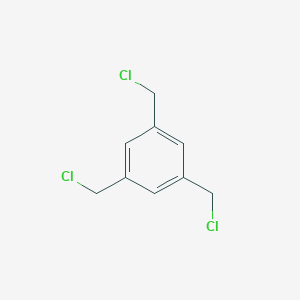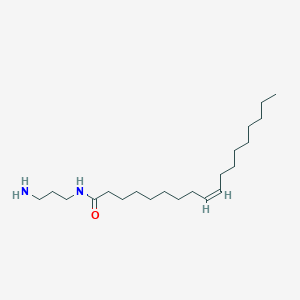
(Z)-N-(3-Aminopropyl)-9-octadecenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-(3-Aminopropyl)-9-octadecenamide, commonly known as oleamide, is a fatty acid amide that is naturally produced in the human body. It is also found in various plants, including ginger and cacao. Oleamide has been the subject of extensive research due to its potential therapeutic properties and its role in regulating sleep and mood.
Mécanisme D'action
Oleamide is believed to act on the endocannabinoid system in the brain, which regulates various physiological processes, including appetite, mood, and sleep. Specifically, oleamide has been shown to bind to the CB1 receptor, which is the primary receptor in the endocannabinoid system.
Effets Biochimiques Et Physiologiques
Oleamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of GABA, a neurotransmitter that is involved in the regulation of sleep and anxiety. It has also been shown to decrease the activity of glutamate, a neurotransmitter that is involved in the regulation of pain and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
Oleamide has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It is also relatively stable and has a long shelf life. However, one limitation of oleamide is that it is not very water-soluble, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on oleamide. One area of interest is its potential as a therapeutic agent for the treatment of sleep disorders and anxiety. Another area of interest is its potential as a natural alternative to synthetic cannabinoids for the treatment of pain and inflammation. Additionally, further research is needed to fully understand the mechanisms of action of oleamide and its effects on the endocannabinoid system.
Méthodes De Synthèse
Oleamide can be synthesized through a variety of methods, including the reaction of oleic acid with hydroxylamine and the reaction of erucic acid with ammonia. However, the most common method of synthesis is the reaction of oleic acid with ammonia and sodium hypochlorite.
Applications De Recherche Scientifique
Oleamide has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to have anticonvulsant, anxiolytic, and hypnotic effects in animal models, and it is believed to play a role in the regulation of sleep and mood in humans.
Propriétés
Numéro CAS |
111-08-0 |
|---|---|
Nom du produit |
(Z)-N-(3-Aminopropyl)-9-octadecenamide |
Formule moléculaire |
C21H42N2O |
Poids moléculaire |
338.6 g/mol |
Nom IUPAC |
(Z)-N-(3-aminopropyl)octadec-9-enamide |
InChI |
InChI=1S/C21H42N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(24)23-20-17-19-22/h9-10H,2-8,11-20,22H2,1H3,(H,23,24)/b10-9- |
Clé InChI |
ZHNIMKDTJODGTK-KTKRTIGZSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCCN |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCCN |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)NCCCN |
Autres numéros CAS |
111-08-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(1S)-2-amino-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B93451.png)
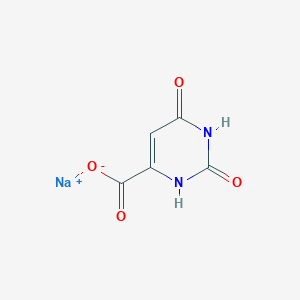
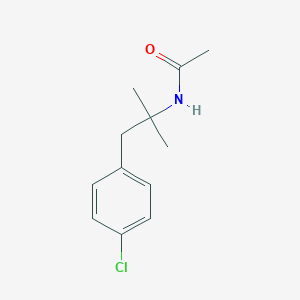
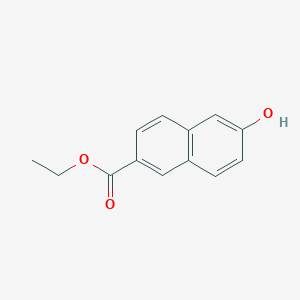
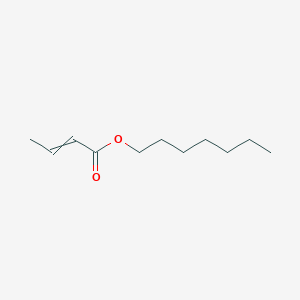
![N-[2-(2-Oxopropyl)phenyl]benzamide](/img/structure/B93461.png)
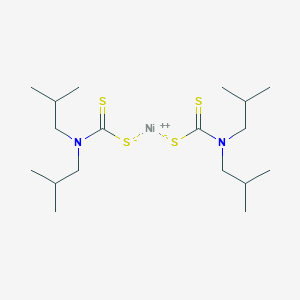
![2-Azaspiro[4.6]undecane](/img/structure/B93465.png)
